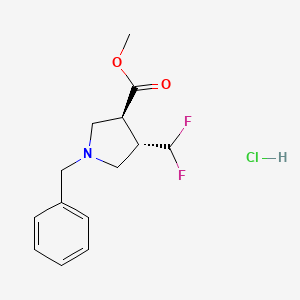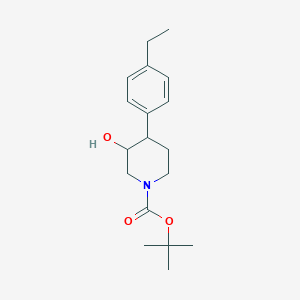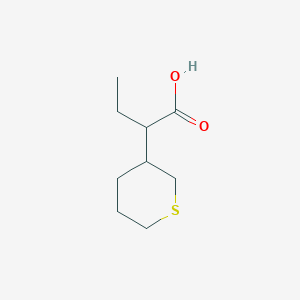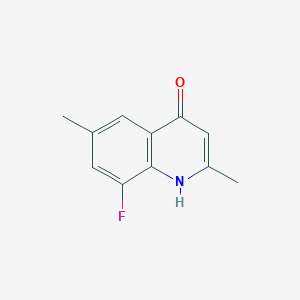
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The process may include:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Coupling Reaction: Connecting the bromomethyl phenyl group to the dichloropyrimidine moiety through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.
Coupling Reactions: The dichloropyrimidine moiety can engage in coupling reactions, forming complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or other transition metal catalysts are often used in coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with modified functional groups, while coupling reactions can produce complex organic frameworks.
Wissenschaftliche Forschungsanwendungen
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloropyrimidine moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Phenacyl Bromide: Shares the bromomethyl group but differs in the rest of the structure.
2,5-Dichloropyrimidine: Contains the dichloropyrimidine moiety but lacks the bromomethyl phenyl group.
This detailed article provides a comprehensive overview of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H8BrCl2N3 |
|---|---|
Molekulargewicht |
333.01 g/mol |
IUPAC-Name |
N-[2-(bromomethyl)phenyl]-2,5-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17) |
InChI-Schlüssel |
LZUIQWXRXIBLJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)



![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)

![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)

